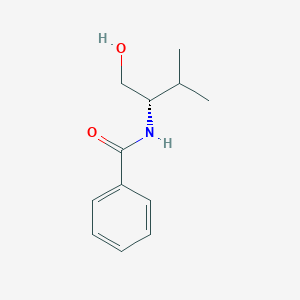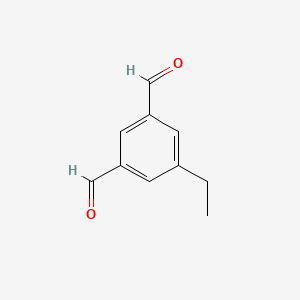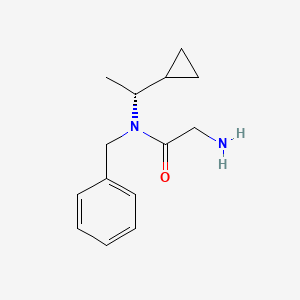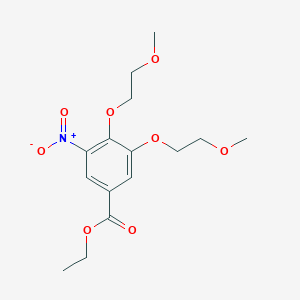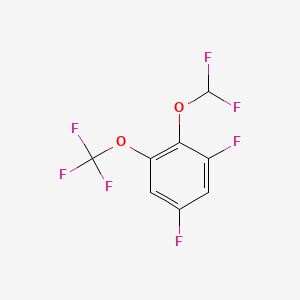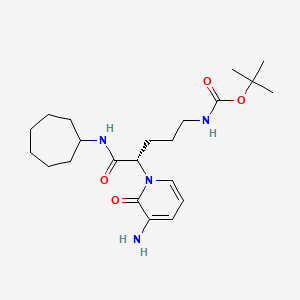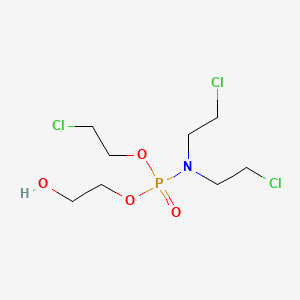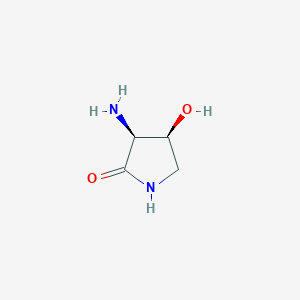
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of indole derivatives with appropriate reagents to form the imidazolidine-2,4-dione ring. One common method involves the use of phenylhydrazine hydrochloride and cyclohexanone under acidic conditions to form the indole ring, followed by further reactions to introduce the imidazolidine-2,4-dione moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The imidazolidine-2,4-dione moiety may enhance the compound’s stability and bioavailability, contributing to its overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
5-(1H-indol-3-yl)methylene-thiazolidine-2,4-dione: Another indole derivative with a thiazolidine-2,4-dione moiety, used for its antimicrobial properties.
Uniqueness
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione is unique due to its specific combination of the indole ring and imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N3O2/c1-12(10(16)14-11(17)15-12)8-6-13-9-5-3-2-4-7(8)9/h2-6,13H,1H3,(H2,14,15,16,17) |
Clé InChI |
AAZDRKBTABZDQI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=O)N1)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


